molecular formula C20H21ClN2O2 B2464335 4-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941953-78-2

4-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2464335
CAS RN: 941953-78-2
M. Wt: 356.85
InChI Key: AHZJWBNXEHYYOO-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also has a tetrahydroquinoline group, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular formula of this compound is C20H21ClN2O2. It contains a benzamide group, a tetrahydroquinoline group, and a chlorine atom .

Scientific Research Applications

Synthesis and Characterization

The development of novel synthetic methods for quinoline derivatives and their spectral characterization forms a significant part of the research related to compounds like 4-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. For instance, Zaki, Radwan, and El-Dean (2017) detailed a convenient synthetic approach for new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, emphasizing the importance of such methods in investigating pharmacological activities of these molecules (Zaki, Radwan, & El-Dean, 2017). This research showcases the relevance of developing efficient synthetic routes to explore the potential biological activities of quinoline derivatives.

Regioselectivity in Synthesis

The study on the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide by Batalha et al. (2019) provides insights into the synthetic versatility of 4-oxoquinolines, a class closely related to the compound of interest. Their work emphasizes the importance of understanding reaction pathways and regioselectivity in synthesizing compounds with varied pharmacological activities (Batalha et al., 2019).

Catalytic Synthesis Approaches

Research into catalytic synthesis approaches for isoquinolines, such as the cobalt-catalyzed selective synthesis using picolinamide as a traceless directing group by Kuai et al. (2017), demonstrates the efficiency and regioselectivity achievable in synthesizing complex isoquinoline structures (Kuai et al., 2017). These methodologies are crucial for advancing the synthesis of quinoline derivatives for further pharmacological evaluation.

Mechanism of Action

The mechanism of action of a compound depends on its biological target, which is not specified for this compound. Therefore, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. These could include further studies to determine its mechanism of action, potential therapeutic uses, and safety profile .

properties

IUPAC Name

4-chloro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-13(2)12-23-18-9-8-17(11-15(18)5-10-19(23)24)22-20(25)14-3-6-16(21)7-4-14/h3-4,6-9,11,13H,5,10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZJWBNXEHYYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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